β-Amyrin

Übersicht

Beschreibung

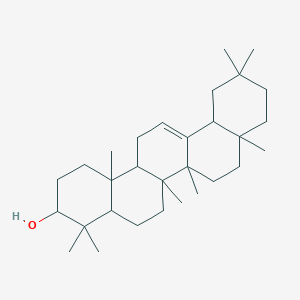

Beta-Amyrin: ist eine natürlich vorkommende pentacyclische Triterpenoidverbindung mit der chemischen Formel C30H50O . Es ist eines der drei eng verwandten Amyrine, die anderen sind Alpha-Amyrin und Delta-Amyrin. Beta-Amyrin ist in der Natur weit verbreitet und findet sich in verschiedenen Pflanzenquellen, einschließlich Epicuticularwachs. Es dient als Vorläufer für Oleanolsäure, eine Verbindung, die für ihre medizinischen Eigenschaften bekannt ist .

Herstellungsmethoden

Synthetische Routen und Reaktionsbedingungen: : Die Synthese von Beta-Amyrin kann durch verschiedene Methoden erreicht werden. Ein Ansatz beinhaltet die Verwendung von Oleanolsäure als Ausgangsmaterial, die einer selektiven Iodierung und Reduktion unterzogen wird, um Beta-Amyrin zu ergeben . Eine andere Methode umfasst die Biosynthese von Beta-Amyrin in Escherichia coli durch die Einführung von Biosynthese-Pathway-Genen von Farnesyldiphosphat zu Beta-Amyrin .

Industrielle Produktionsmethoden: : Die industrielle Produktion von Beta-Amyrin kann durch metabolisches Engineering von Mikroorganismen wie Yarrowia lipolytica erreicht werden. Durch die Überexpression von Genen im Mevalonat-Pathway und die Optimierung der Fermentationsbedingungen können signifikante Ausbeuten an Beta-Amyrin erzielt werden .

Wissenschaftliche Forschungsanwendungen

Beta-Amyrin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie

- Verwendung als Vorläufer für die Synthese komplexerer Triterpenoide, wie z. B. Boswelliasäure und Maslinsäure .

Biologie

- Studien zu seiner Rolle in pflanzlichen Abwehrmechanismen und seinem Vorkommen in Epicuticularwachs .

Medizin

- Zeigt entzündungshemmende, antinozizeptive und gastroprotektive Eigenschaften .

- Zeigt antihyperglykämische und hypolipidämische Effekte, wodurch es zu einem potenziellen Leitmolekül für die Medikamentenentwicklung bei Diabetes und Atherosklerose wird .

Industrie

Wirkmechanismus

Beta-Amyrin entfaltet seine Wirkungen durch verschiedene Mechanismen:

Aktivierung von Cannabinoid-Rezeptoren: Beta-Amyrin aktiviert die Cannabinoid-Rezeptoren CB1 und CB2, was zu antinozizeptiven und entzündungshemmenden Wirkungen führt.

Hemmung der Zytokinproduktion: Es hemmt die Produktion von Zytokinen und die Expression von Nuclear Factor kappa B, Cyclic AMP Response Element-Binding Protein und Cyclooxygenase 2.

Regulation von Blutzucker- und Lipidspiegeln: Beta-Amyrin trägt zur Regulierung des Blutzuckerspiegels und der Lipidspiegel bei, indem es die Integrität der Betazellen bewahrt und den Cholesterin- und Triglyceridspiegel senkt.

Wirkmechanismus

Target of Action

Beta-Amyrin, a pentacyclic triterpene, has been found to interact with several targets in the body. It has been shown to exert antihyperglycemic and hypolipidemic effects . It also targets the mycobacterial universal stress protein Rv1636, which promotes the growth of Mycobacterium tuberculosis in host-derived stress conditions .

Mode of Action

Beta-Amyrin interacts with its targets in various ways. It has been found to inhibit the ATPase activity of Rv1636, a mycobacterial universal stress protein . This inhibition disrupts the protein’s ATPase activity and cAMP regulatory activity, making Mycobacterium tuberculosis more susceptible to host-derived stress conditions . In addition, beta-Amyrin has been shown to induce the production of reactive oxygen species (ROS) in microorganisms, suggesting its potential as an antimicrobial agent .

Biochemical Pathways

Beta-Amyrin is involved in several biochemical pathways. It is produced from squalene by the enzyme squalene mono-oxygenase . The enzymatic polycyclization reactions catalyzed by oxidosqualene (OXSQ) cyclases (OSCs) lead to the formation of new C–C bonds and chiral centers, generating diverse polycyclic sterols and triterpenoids .

Pharmacokinetics

The pharmacokinetics of beta-Amyrin have been studied using in silico and in vitro approaches. It has been found to have a good pharmacokinetic profile, with good human intestinal absorption and no toxicity .

Result of Action

The action of beta-Amyrin results in several molecular and cellular effects. It has been found to significantly reduce blood glucose, total cholesterol, and serum triglycerides in streptozotocin (STZ)-induced diabetic mice . It also effectively reduces the elevated plasma glucose levels during the oral glucose tolerance test . Moreover, it has been shown to induce apoptosis-like death in Escherichia coli by producing reactive oxygen species .

Action Environment

The action of beta-Amyrin can be influenced by various environmental factors. For instance, the diet of the organism can affect the compound’s action. In mice fed on a high-fat diet, beta-Amyrin has been shown to significantly reduce the rise in serum total cholesterol and triglycerides .

Biochemische Analyse

Biochemical Properties

Beta-Amyrin interacts with various enzymes and proteins. For instance, it has been found to interact with Vascular endothelial growth factor (VEGF), Matrix metalloproteinase-9 (MMP9) inhibitor, and Interleukin-10 (IL-10) . These interactions play a crucial role in its anti-inflammatory and anticancer activities .

Cellular Effects

Beta-Amyrin has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to decrease the levels of biomarkers such as VEGF, MMP-9 Inhibitor, and IL-10, indicating significant anti-inflammatory activity .

Molecular Mechanism

At the molecular level, Beta-Amyrin exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been found to interact with VEGF, MMP9 inhibitor, and IL-10 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Beta-Amyrin change over time. It has been found to be stable and does not degrade quickly . Long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Beta-Amyrin vary with different dosages in animal models. It has been found to have anti-inflammatory and anticancer effects at non-toxic doses, which range from 10 to 100 mg/kg .

Metabolic Pathways

Beta-Amyrin is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Subcellular Localization

It is known that Beta-Amyrin can be biosynthesized in Escherichia coli , suggesting that it may be localized in the cytoplasm or other compartments where its biosynthetic enzymes are located.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: : The synthesis of beta-amyrin can be achieved through several methods. One approach involves starting from oleanolic acid, which undergoes selective iodation and reduction to yield beta-amyrin . Another method involves the biosynthesis of beta-amyrin in Escherichia coli by introducing biosynthetic pathway genes from farnesyl diphosphate to beta-amyrin .

Industrial Production Methods: : Industrial production of beta-amyrin can be achieved through metabolic engineering of microorganisms such as Yarrowia lipolytica. By overexpressing genes in the mevalonate pathway and optimizing fermentation conditions, significant yields of beta-amyrin can be obtained .

Analyse Chemischer Reaktionen

Arten von Reaktionen: : Beta-Amyrin durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution.

Häufige Reagenzien und Bedingungen

Oxidation: Beta-Amyrin kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.

Reduktion: Die Reduktion von Beta-Amyrin kann mit Zinkpulver oder anderen Reduktionsmitteln erreicht werden.

Substitution: Substitutionsreaktionen können an bestimmten Positionen auf dem Beta-Amyrin-Molekül auftreten, wobei häufig Halogenierung oder Alkylierung beteiligt ist.

Hauptprodukte: : Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Derivate von Beta-Amyrin mit modifizierten funktionellen Gruppen, wie z. B. Hydroxyl-, Carbonyl- oder Halogengruppen .

Vergleich Mit ähnlichen Verbindungen

Beta-Amyrin ähnelt anderen pentacyclischen Triterpenoiden wie Alpha-Amyrin, Delta-Amyrin und Lupeol. Es ist in seiner spezifischen Struktur und seinen biologischen Aktivitäten einzigartig:

Alpha-Amyrin: Teilt eine ähnliche Struktur, unterscheidet sich aber in der Anordnung der Methylgruppen. Es ist ein Vorläufer für Ursolsäure.

Delta-Amyrin: Eine weitere eng verwandte Verbindung mit einer anderen Anordnung von Doppelbindungen.

Die Einzigartigkeit von Beta-Amyrin liegt in seinen spezifischen biologischen Aktivitäten und seiner Rolle als Vorläufer für Oleanolsäure, die bedeutende medizinische Eigenschaften besitzt .

Eigenschaften

IUPAC Name |

(3S,4aR,6aR,6bS,8aR,12aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O/c1-25(2)15-16-27(5)17-18-29(7)20(21(27)19-25)9-10-23-28(6)13-12-24(31)26(3,4)22(28)11-14-30(23,29)8/h9,21-24,31H,10-19H2,1-8H3/t21-,22-,23+,24-,27+,28-,29+,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFSHUTJDVKUMTJ-QHPUVITPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]1CC(CC2)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201025005 | |

| Record name | beta-Amyrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201025005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

559-70-6 | |

| Record name | β-Amyrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=559-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Amyrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000559706 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Amyrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201025005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Olean-12-en-3β-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.368 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-AMYRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KM8353IPSO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.